molecular formula C14H29ClN4O4 B14010334 Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride

Cat. No.: B14010334
M. Wt: 352.86 g/mol
InChI Key: IWVNQGYMGSGWQL-UHFFFAOYSA-N
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Description

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride is a chemical compound with the molecular formula C14H29ClN4O4 and a molecular weight of 352.86 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety linked to a 3-aminopropyl group and bis(1,1-dimethylethyl) ester groups. It is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride involves several steps. One common synthetic route includes the reaction of 3-aminopropylamine with a suitable carbonyl compound to form the intermediate [(3-aminopropyl)carbonimidoyl] compound. This intermediate is then reacted with bis(1,1-dimethylethyl) ester groups under controlled conditions to yield the final product . Industrial production methods often involve bulk synthesis and custom synthesis services to meet specific research and application needs .

Chemical Reactions Analysis

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride can be compared with other similar compounds such as:

    Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester: Similar structure but without the monohydrochloride group.

    Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, dihydrochloride: Contains two hydrochloride groups instead of one.

    Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrobromide: Contains a hydrobromide group instead of a hydrochloride group.

Properties

Molecular Formula

C14H29ClN4O4

Molecular Weight

352.86 g/mol

IUPAC Name

tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride

InChI

InChI=1S/C14H28N4O4.ClH/c1-13(2,3)21-11(19)17-10(16-9-7-8-15)18-12(20)22-14(4,5)6;/h7-9,15H2,1-6H3,(H2,16,17,18,19,20);1H

InChI Key

IWVNQGYMGSGWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

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